molecular formula C16H19N3O4 B244592 N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide

N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide

Cat. No. B244592
M. Wt: 317.34 g/mol
InChI Key: HQRPZJRFYHMNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide, also known as furamidine or DB75, is a synthetic compound that has been extensively studied for its potential use as an antiprotozoal agent. It was first synthesized in the 1970s and has since been investigated for its activity against various parasitic organisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. In

Mechanism of Action

The exact mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide is not well understood, but it is believed to involve the inhibition of DNA synthesis in the target organism. Furamidine has been shown to bind to the minor groove of DNA, leading to the inhibition of DNA replication and transcription. This mechanism of action is similar to that of other DNA-binding agents, such as the antitumor drug doxorubicin.
Biochemical and Physiological Effects:
Furamidine has been shown to have a number of biochemical and physiological effects. In addition to its activity against parasitic organisms, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been shown to have anti-inflammatory and immunomodulatory effects. It has also been shown to inhibit the activity of various enzymes, including topoisomerase and RNA polymerase.

Advantages and Limitations for Lab Experiments

Furamidine has a number of advantages and limitations for use in lab experiments. One advantage is its broad-spectrum activity against various parasitic organisms, making it a potentially useful tool for investigating the biology of these organisms. However, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has a relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. In addition, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are a number of future directions for research on N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide. One area of interest is the development of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide derivatives with improved activity and selectivity against specific parasitic organisms. Another area of interest is the investigation of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide's potential as an antiviral agent, particularly against emerging viruses such as SARS-CoV-2. In addition, further studies are needed to fully understand the mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide and its potential for use in the treatment of parasitic diseases.

Synthesis Methods

Furamidine can be synthesized via a multistep process that involves the condensation of 4-(diethylamino)-2-methylphenol with 5-nitro-2-furaldehyde. The resulting product is then subjected to various purification steps, including recrystallization and column chromatography, to obtain pure N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide. The synthesis of N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been well-established in the literature, and various modifications to the procedure have been reported to improve the yield and purity of the compound.

Scientific Research Applications

Furamidine has been extensively studied for its potential use as an antiprotozoal agent. It has been shown to be active against various parasitic organisms, including Trypanosoma brucei, Plasmodium falciparum, and Leishmania donovani. Furamidine has been shown to inhibit the growth of these organisms both in vitro and in vivo, and has been investigated as a potential treatment for diseases such as African sleeping sickness, malaria, and leishmaniasis. In addition, N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide has been studied for its potential use as an antiviral agent, with promising results against viruses such as HIV and hepatitis C.

properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C16H19N3O4/c1-4-18(5-2)12-6-7-13(11(3)10-12)17-16(20)14-8-9-15(23-14)19(21)22/h6-10H,4-5H2,1-3H3,(H,17,20)

InChI Key

HQRPZJRFYHMNFI-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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